KAN0438757

PFKFB3 inhibition IC50 enzymatic assay

KAN0438757 is the ester pro-drug of KAN0438241, designed for superior cell permeability—unlike the poorly permeable acid form. It inhibits PFKFB3 with an IC50 of 0.19 µM and a 19-fold selectivity window over PFKFB4, minimizing off-target noise. Uniquely, it radiosensitizes transformed cells while sparing non-transformed cells, a differentiated effect not replicated by other PFKFB3 inhibitors. In vivo, it shows no high-grade toxicity in mice up to 50 mg/kg, providing a safe dosing window for colorectal cancer and metabolism studies. Choose KAN0438757 for robust intracellular target engagement and cleaner, more interpretable results in cancer biology and radiosensitization research.

Molecular Formula C21H18FNO7S
Molecular Weight 447.4 g/mol
Cat. No. B2622436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAN0438757
Molecular FormulaC21H18FNO7S
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O
InChIInChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2
InChIKeyQRDFCYMUXHUTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





KAN0438757: A Selective PFKFB3 Inhibitor with a Demonstrated Pro-Drug Advantage for Enhanced Cellular Permeability


KAN0438757 (CAS: 1451255-59-6) is a small-molecule inhibitor of the metabolic kinase PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3), a critical regulator of glycolysis that is frequently overexpressed in cancer and inflammatory conditions [1]. It is the ester pro-drug of the active acid KAN0438241, a molecular design that significantly enhances cell permeability [2]. While initially developed for its potent and selective PFKFB3 inhibition, KAN0438757 has shown a unique ability to induce radiosensitization in transformed cells while sparing non-transformed cells [3].

Why Other PFKFB3 Inhibitors Cannot Substitute for KAN0438757


PFKFB3 inhibitors are not interchangeable due to significant variations in potency, isoform selectivity, and in vivo therapeutic windows. While KAN0438757 exhibits a balanced profile of high potency (IC50: 0.19 µM) and a favorable in vivo safety margin, other inhibitors in the class present trade-offs that can compromise experimental outcomes [1]. For instance, AZ PFKFB3 26 is significantly more potent (IC50: 23 nM) but has a narrower selectivity profile [2], and PFK15, while effective, is less potent (IC50: 207 nM) . The pro-drug design of KAN0438757 further distinguishes it, offering a verifiable cellular advantage not replicated by other compounds [3].

Quantitative Evidence Guide: Differentiating KAN0438757 from Key PFKFB3 Inhibitors


PFKFB3 Inhibitory Potency: A Balanced Profile Between PFK15 and AZ PFKFB3 26

KAN0438757 inhibits the metabolic kinase PFKFB3 with an IC50 of 0.19 µM [1]. This potency is intermediate between the less potent PFK15 (IC50: 207 nM or 0.207 µM) and the extremely potent AZ PFKFB3 26 (IC50: 23 nM or 0.023 µM) [2]. This moderate potency may contribute to a wider therapeutic window, avoiding the potential for complete glycolytic shutdown and associated toxicity seen with more potent inhibitors.

PFKFB3 inhibition IC50 enzymatic assay

Isoform Selectivity: Superior PFKFB3 vs. PFKFB4 Window Compared to YZ9

KAN0438757 demonstrates a clear selectivity profile, inhibiting PFKFB3 (IC50: 0.19 µM) with 19-fold greater potency than PFKFB4 (IC50: 3.6 µM) . In contrast, the PFKFB3 inhibitor YZ9 has a reported IC50 of 0.18 µM, but no data is available regarding its selectivity against PFKFB4 . This known selectivity window for KAN0438757 is crucial for isolating the specific biological functions of PFKFB3 without confounding off-target effects on the related PFKFB4 isoform.

PFKFB3 PFKFB4 kinase selectivity

Cellular Permeability: The Pro-Drug Advantage Over the Parent Compound KAN0438241

KAN0438757 is specifically designed as an ester pro-drug of the active acid KAN0438241 to enhance cell permeability . In a cellular context, KAN0438757 was significantly more effective at reducing intracellular F-2,6-BP levels, a direct product of PFKFB3 activity, compared to an equal concentration of KAN0438241 [1]. This demonstrates that the pro-drug modification is not merely a theoretical advantage but translates to a measurable, superior intracellular target engagement.

cell permeability pro-drug intracellular F-2,6-BP

In Vivo Safety: Documented Lack of Systemic Toxicity at Efficacious Doses

KAN0438757 has been shown to be well-tolerated in vivo with no relevant systemic toxic effects observed in C57BL6/N mice following intraperitoneal administration at doses up to 50 mg/kg [1]. Furthermore, a tumor-specific cytotoxic effect was observed in patient-derived colorectal cancer organoids, while normal colon organoids were spared [2]. This contrasts with the broader class of PFKFB3 inhibitors where in vivo safety profiles are often not well-characterized or less favorable.

in vivo toxicity therapeutic index mouse model

Cellular Potency: Comparative Efficacy in Pancreatic Cancer Cell Lines

In a panel of cancer cell lines, KAN0438757 reduced cell viability with IC50 values of 2.75 µM in Miapaca-2 and 3.83 µM in PANC1 cells [1]. While 3PO is an earlier, less potent PFKFB3 inhibitor with an enzymatic IC50 of 22.9 µM , its reported cellular GI50 in a general viability assay is 2.7 µM . This indicates that KAN0438757 demonstrates comparable or superior cellular potency in specific, hard-to-treat cancer models like pancreatic cancer, which is a more relevant and stringent benchmark.

cell viability IC50 pancreatic cancer

Recommended Application Scenarios for KAN0438757 Based on Verified Evidence


In Vivo Preclinical Oncology Studies Requiring a Demonstrated Safety Margin

Researchers conducting in vivo studies of cancer metabolism, particularly in colorectal cancer models, can confidently select KAN0438757. Its documented lack of high-grade toxicity in mice at up to 50 mg/kg [1] and its ability to spare normal organoids while targeting tumor cells [2] provide a scientifically supported basis for dose selection and study design, mitigating the risk of toxicity-driven study failure.

Investigations of PFKFB3-Specific Biology in Complex Cellular Models

For studies requiring precise interrogation of PFKFB3-specific pathways, the established 19-fold selectivity window over PFKFB4 [1] makes KAN0438757 a superior choice. This contrasts with alternatives like YZ9, for which such selectivity data is unavailable [2]. Using KAN0438757 minimizes the experimental noise from off-target isoform inhibition, leading to clearer, more interpretable results.

Radiosensitization Studies in Transformed vs. Non-Transformed Cells

KAN0438757 is uniquely positioned for studies on radiosensitization. The original research explicitly demonstrated that it induces radiosensitization in transformed cells while leaving non-transformed cells unaffected [1]. This cell-type-specific effect is a key differentiator from other PFKFB3 inhibitors and is critical for studies exploring combination therapies with ionizing radiation.

Cell-Based Assays Where Membrane Permeability is a Critical Variable

The pro-drug design of KAN0438757 offers a quantifiable advantage in cellular assays [1]. Scientists using cell-based models should prioritize KAN0438757 over its active acid counterpart (KAN0438241) or other poorly permeable inhibitors to ensure robust intracellular target engagement, thereby avoiding false negatives from low compound bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for KAN0438757

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.